molecular formula C10H14Cl2N2OS B2621516 2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride CAS No. 1909316-18-2

2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride

Cat. No. B2621516
CAS RN: 1909316-18-2
M. Wt: 281.2
InChI Key: VZLBWUKWINMHFK-UHFFFAOYSA-N
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Description

2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride is a chemical compound that is widely used in scientific research. It is a thiazole derivative that has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride is not fully understood. However, it is believed to act as a GABA-A receptor modulator, enhancing the activity of this neurotransmitter in the brain. This may be responsible for its anticonvulsant activity, as well as its potential as a treatment for anxiety and other neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on GABAergic neurotransmission, 2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress in the brain, which may be responsible for its potential as an anti-inflammatory agent. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to exhibit a range of biochemical and physiological effects, making it a useful tool for investigating the role of GABAergic neurotransmission in the brain. However, one limitation of using this compound is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on 2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride. One area of interest is its potential as a treatment for epilepsy and other neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and the biochemical and physiological effects that it exhibits. Finally, it may be useful to investigate the potential of this compound as a tool for investigating the role of GABAergic neurotransmission in the brain.

Synthesis Methods

The synthesis of 2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride involves the reaction of 2-chloroacetyl chloride with piperidine-1-thiol to form 2-chloro-1-[2-(piperidin-1-yl)thiazol-4-yl]ethan-1-one. This intermediate is then reacted with hydrochloric acid to form the final product, 2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride.

Scientific Research Applications

2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride has been used in a variety of scientific research applications. It has been shown to exhibit anticonvulsant activity, making it a potential treatment for epilepsy. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. Additionally, it has been used in studies investigating the role of GABAergic neurotransmission in the brain.

properties

IUPAC Name

2-chloro-1-(2-piperidin-1-yl-1,3-thiazol-4-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2OS.ClH/c11-6-9(14)8-7-15-10(12-8)13-4-2-1-3-5-13;/h7H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLBWUKWINMHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CS2)C(=O)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride

CAS RN

1909316-18-2
Record name 2-chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride
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